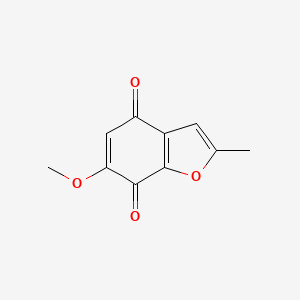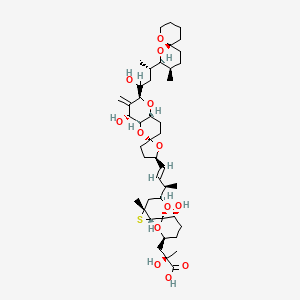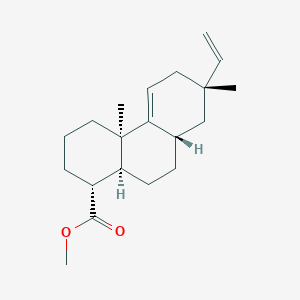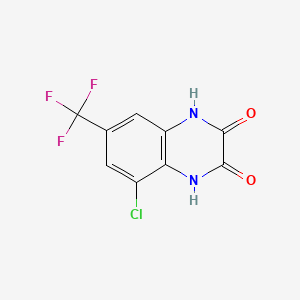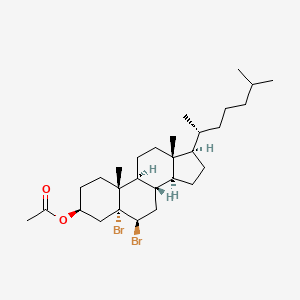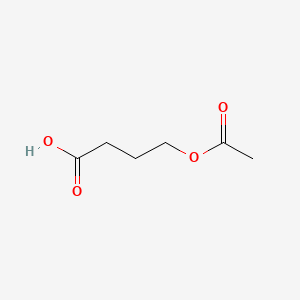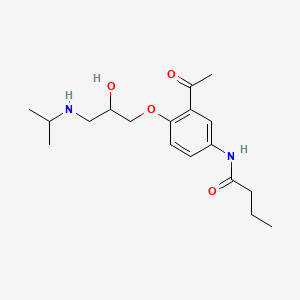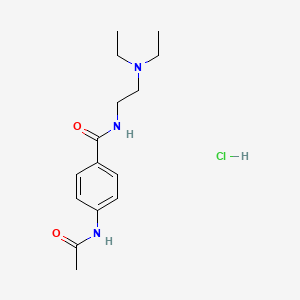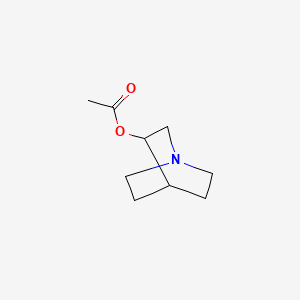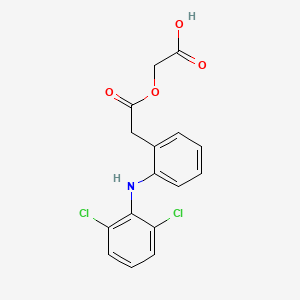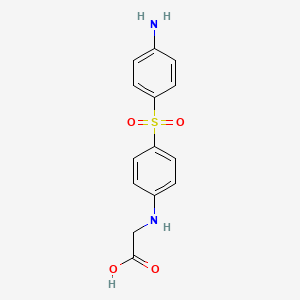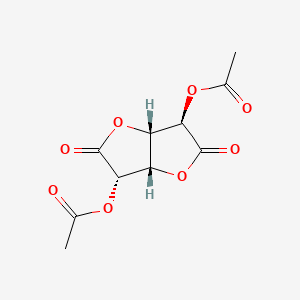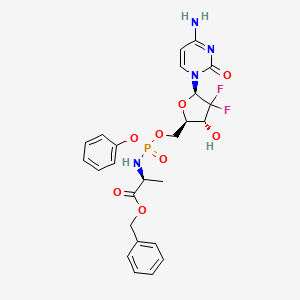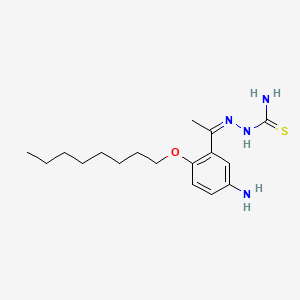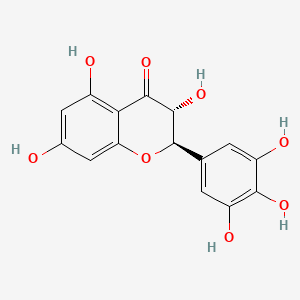
Dihydromyricetin
Übersicht
Beschreibung
Dihydromyricetin (DHM), also known as Ampelopsin, is a flavanonol, a type of flavonoid . It is extracted from the Japanese raisin tree and found in various species such as Ampelopsis, Cercidiphyllum japonicum, Hovenia dulcis, and some Pinus and Cedrus species . DHM has been used in traditional Japanese, Chinese, and Korean medicines to treat fever, parasitic infection, as a laxative, and a treatment of liver diseases . It has many potential applications in foods and medicine due to its five phenolic hydroxyl groups .
Synthesis Analysis
The synthesis of Dihydromyricetin involves a series of hydroxylases genes, including flavanone 3-hydroxylase (F3H), flavonoid 3′-hydroxylase (F3′H), flavonoid 3′,5′-hydroxylase (F3′5′H), and cytochrome P450 reductase (CPR), which were identified after RNA sequencing . The dihydromyricetin hydroxylation process in A. grossedentata was successfully identified .
Molecular Structure Analysis
The molecular structure of Dihydromyricetin is characterized by UV, IR, MS, and 1HNMR spectra . The complex was found to be formed via hydrogen bonding interactions between C3-OH, C5-OH, C7-OH, C3’-OH, and C5’-OH in dihydromyricetin and active hydrogens in theanine .
Chemical Reactions Analysis
DMY has been found to effectively inhibit tyrosinase activity in a mixed-type manner . It also displays hypoglycemic effects in DM via improving glucose and lipid metabolism, attenuating inflammatory responses, and reducing oxidative stress .
Physical And Chemical Properties Analysis
The physicochemical properties of DMY related to its bioavailability, especially the stability, were studied by HPLC . The effects of pH, temperature, metal ions, and ascorbic acid (AA) on the stability of DMY were studied .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
- Field : Cardiovascular Medicine
- Application : DMY has been found to have potential beneficial effects in cardiovascular diseases, including atherosclerosis, myocardial infarction, myocardial hypertrophy, and diabetic cardiomyopathy .
- Methods : The underlying mechanisms and signaling pathways involved in these processes have been studied .
- Results : DMY may play a role in cardiovascular disease by resisting oxidative stress and participating in the regulation of inflammation .
Inflammatory Diseases
- Field : Immunology
- Application : DMY has shown significant anti-inflammatory effects, which could be beneficial in a variety of diseases, including diabetes, arthritis, asthma, Alzheimer’s disease (AD), acute cerebral stroke, cancer, hypertension, and myocardial ischemia .
- Methods : The mechanisms of DMY in inflammation-related diseases have been summarized in recent studies .
- Results : DMY possesses many pharmacological effects, including anti-inflammatory (NLRP-3, NF-κB, cytokines, and neuroinflammation), antioxidant, improving mitochondrial dysfunction, and regulating autophagy .
Antioxidative Effects
- Field : Biochemistry
- Application : DMY has been demonstrated to show antioxidative activities .
- Methods : DMY may scavenge reactive oxygen species (ROS) to protect against oxidative stress .
- Results : The antioxidative activity of DMY has been demonstrated in various studies, although the specific mechanisms may vary depending on the context .
Anticancer Effects
- Field : Oncology
- Application : DMY has shown potential anticancer effects on a variety of malignancies .
- Methods : The anticancer function of DMY has been investigated in cell apoptosis, proliferation, migration, and invasion of hepatoma carcinoma cells .
- Results : DMY markedly suppressed proliferation, migration, invasion, and facilitated apoptosis in Hep3B cells .
Antimicrobial Effects
- Field : Microbiology
- Application : DMY has shown antimicrobial activity against food-borne bacteria .
- Methods : The antibacterial activity of DMY has been investigated in vitro against several types of bacteria .
- Results : DMY exhibits ideal antibacterial activity on five types of food-borne bacteria .
Lipid and Glucose Metabolism-Regulatory Activities
- Field : Endocrinology
- Application : DMY has been demonstrated to show lipid and glucose metabolism-regulatory activities .
- Methods : DMY activates PPARγ, leading to increased glucose uptake capacity in palmitic acid-induced insulin-resistant L6 myotube cells in a dose-dependent and time-dependent manner .
- Results : DMY has been demonstrated to show lipid and glucose metabolism-regulatory activities .
Neuroprotection
- Field : Neuroscience
- Application : DMY has been found to have potential neuroprotective effects .
- Methods : The underlying mechanisms and signaling pathways involved in these processes have been studied .
- Results : DMY may play a role in neuroprotection by resisting oxidative stress and participating in the regulation of inflammation .
Liver Protection
- Field : Hepatology
- Application : DMY has shown significant liver-protective effects, which could be beneficial in a variety of diseases, including alcoholic liver disease and non-alcoholic fatty liver disease .
- Methods : The mechanisms of DMY in liver-related diseases have been summarized in recent studies .
- Results : DMY possesses many pharmacological effects, including anti-inflammatory, antioxidant, improving mitochondrial dysfunction, and regulating autophagy .
Anxiety Reduction
- Field : Psychiatry
- Application : DMY has been demonstrated to show anxiety-reducing activities .
- Methods : DMY may modulate neurotransmission to protect against anxiety .
- Results : The anxiety-reducing activity of DMY has been demonstrated in various studies, although the specific mechanisms may vary depending on the context .
Alcohol Intoxication
- Field : Toxicology
- Application : DMY has been found to have potential effects in reducing alcohol intoxication .
- Methods : DMY works through multiple mechanisms: It modulates neurotransmission, antioxidant defenses, inflammation, and cell death .
- Results : DMY can help protect the liver, reduce alcohol effects, improve anxiety, and fight diseases .
Metabolic Diseases
- Field : Endocrinology
- Application : DMY has shown significant effects in treating metabolic diseases .
- Methods : The mechanism of DMY on these diseases was also related to the signal pathway of AMPK, PI3K/Akt, PPAR and the participation of microRNAs .
- Results : DMY can treat some diseases by anti-oxidation, anti-inflammation, promoting cell death and regulate the activity of lipid and glucose metabolism .
Safety And Hazards
DMY may interact with certain medications, such as anticoagulants, and may cause side effects such as nausea, dizziness, and headaches . Additionally, it may cause liver damage if taken in large doses or for long periods of time . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
In the future, molecular docking and molecular dynamics simulations utilized to verify the association between DMY and its potential targets is full of great significance . Furthermore, exploration of the specific binding sites where DMY activates AMPK, such as Thr172, will provide compelling evidence for AMPK to become an attractive potential .
Eigenschaften
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSIXMJHKAJOD-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181676 | |
| Record name | Ampelopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromyricetin | |
CAS RN |
27200-12-0 | |
| Record name | (+)-Dihydromyricetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27200-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampelopsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromyricetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampelopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROMYRICETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



